Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
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Overview
Description
Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C26H45ClN2O4 . It is a derivative of cyclohexene and contains functional groups such as acetamido, amino, and pentan-3-yloxy. This compound is known for its applications in the synthesis of bioactive molecules and as an intermediate in pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves the reaction of a suitable cyclohexene derivative with tert-butyl chloroformate and other reagents . The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetamido groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared with similar compounds such as:
- Ethyl (3R,4R,5S)-4-N-Acetyamino-N-tBu-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
- Ethyl (3R,4R,5R)-4-hydroxy-5-(methylsulfonyl)oxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m1/s1 |
InChI Key |
VSZGPKBBMSAYNT-ILXRZTDVSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
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